molecular formula C9H18Cl3O3PS B14692049 Tris(2-chloropropyl) thiophosphate CAS No. 33712-72-0

Tris(2-chloropropyl) thiophosphate

Katalognummer: B14692049
CAS-Nummer: 33712-72-0
Molekulargewicht: 343.6 g/mol
InChI-Schlüssel: WWKDGLRDWDSGLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(2-chloropropyl) thiophosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, particularly polyurethane foams. The compound has the chemical formula C9H18Cl3O4P and a molecular weight of 327.56 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(2-chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(2-chloropropyl) thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphate compounds .

Wirkmechanismus

The mechanism of action of tris(2-chloropropyl) thiophosphate involves the hydrolysis of its phosphoester bonds. This process leads to the formation of bis(2-chloropropyl) phosphate and mono-chloropropyl phosphate. The compound’s flame-retardant properties are attributed to its ability to release phosphorus-containing radicals that inhibit the combustion process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tris(2-chloropropyl) thiophosphate is unique due to its specific chemical structure, which provides distinct flame-retardant properties. Its ability to form multiple isomers also contributes to its versatility in various applications .

Eigenschaften

CAS-Nummer

33712-72-0

Molekularformel

C9H18Cl3O3PS

Molekulargewicht

343.6 g/mol

IUPAC-Name

tris(2-chloropropoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H18Cl3O3PS/c1-7(10)4-13-16(17,14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

WWKDGLRDWDSGLU-UHFFFAOYSA-N

Kanonische SMILES

CC(COP(=S)(OCC(C)Cl)OCC(C)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.